3-Amino-3-(3,5-dichlorophenyl)propan-1-ol
Description
3-Amino-3-(3,5-dichlorophenyl)propan-1-ol is a chiral amino alcohol with the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.09 g/mol . It is characterized by a propan-1-ol backbone substituted with an amino group and a 3,5-dichlorophenyl ring at the 3-position. The compound has a CAS number of 1251302-02-9 and is used in pharmaceutical and chemical research, particularly as a synthetic intermediate or precursor for bioactive molecules . Its structure includes two chlorine atoms at the 3- and 5-positions of the aromatic ring, which influence its electronic properties and reactivity .
Properties
IUPAC Name |
3-amino-3-(3,5-dichlorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDRJIHKCNSDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Amino-3-(3,5-dichlorophenyl)propan-1-one.
Reduction: Formation of this compound from the nitro intermediate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(3,5-dichlorophenyl)propan-1-ol is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Key Differences
Safety Profiles: DL-1-Amino-2-propanol is hazardous (irritant), whereas this compound lacks explicit hazard classifications in available data .
Functional Group Impact: Thiophene-containing analogs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) show distinct electronic properties due to sulfur’s polarizability, affecting metabolic stability . Pyrazole derivatives (e.g., 3-(3-chloroanilino)-1-(3,5-dimethylpyrazol-1-yl)propan-1-one) demonstrate enhanced biological activity compared to simple amino alcohols .
Biological Activity
3-Amino-3-(3,5-dichlorophenyl)propan-1-ol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a propanol backbone with an amino group and a dichlorophenyl substituent. The presence of both hydroxyl and amino groups enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and antimicrobial properties. Below are key findings regarding its biological activity:
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds similar to this compound:
- Mechanism of Action : The compound may induce cytotoxic effects on cancer cells by disrupting cell proliferation pathways. For instance, derivatives with similar structures have shown significant cytotoxicity against A549 lung cancer cells, with reductions in cell viability observed when treated with compounds featuring the dichlorophenyl group .
- Case Study : In vitro studies have shown that analogs with a 3,5-dichloro substitution significantly enhance anticancer activity. For example, one study reported that a derivative reduced A549 cell viability to 21.2% compared to untreated controls (p < 0.0001) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Activity Against Pathogens : Compounds sharing structural features with this compound have been tested against various Gram-positive and Gram-negative bacteria. Some derivatives exhibited promising antibacterial activity, although specific data on this compound remains limited .
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in A549 cells; reduced viability to 21.2% | |
| Antimicrobial | Promising activity against bacterial strains (specific data limited) |
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of this compound. These studies highlight:
- Structure-Activity Relationship (SAR) : The introduction of halogen substituents like chlorine enhances binding affinity to biological targets.
- In Vitro Studies : Testing against multiple cancer cell lines has shown varying degrees of efficacy, indicating that modifications to the chemical structure can lead to improved biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
